molecular formula C4H6N2O3 B12836108 2-Azetidinecarboxylic acid, 1-nitroso- CAS No. 55556-98-4

2-Azetidinecarboxylic acid, 1-nitroso-

Cat. No.: B12836108
CAS No.: 55556-98-4
M. Wt: 130.10 g/mol
InChI Key: ZRTLYYKIFSGFIC-UHFFFAOYSA-N
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Description

N-Nitroso-L-azetidine-2-Carboxylic Acid is a compound with the molecular formula C4H6N2O3 and a molecular weight of 130.10 g/mol . It is a specialty product often used in proteomics research . This compound is known for its unique structure, which includes a nitroso group attached to an azetidine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-L-azetidine-2-Carboxylic Acid typically involves the nitrosation of L-azetidine-2-carboxylic acid. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction is carried out at low temperatures to ensure the stability of the nitroso group .

Industrial Production Methods

Industrial production methods for N-Nitroso-L-azetidine-2-Carboxylic Acid are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-L-azetidine-2-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Nitroso-L-azetidine-2-Carboxylic Acid involves its incorporation into proteins in place of L-proline. This incorporation leads to the formation of misfolded proteins due to the structural differences between the two amino acids. The misfolded proteins can trigger various cellular responses, including protein aggregation and upregulation of stress-related pathways . The compound also inhibits collagen synthesis and exhibits anti-angiogenic properties, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitroso-L-azetidine-2-Carboxylic Acid is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research focused on protein misfolding, collagen synthesis inhibition, and anti-angiogenic properties .

Properties

IUPAC Name

1-nitrosoazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTLYYKIFSGFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337374
Record name N-nitrosoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55556-98-4
Record name N-nitrosoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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